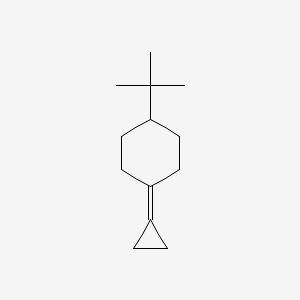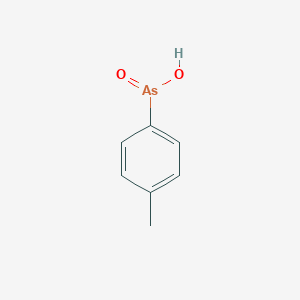
1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a chlorinated pentenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with 1-chloropent-4-en-2-yl chloride under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and distillation to isolate the final product.
化学反応の分析
Types of Reactions
1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.
科学的研究の応用
1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, influencing biological pathways and molecular interactions. The exact mechanism depends on the specific application and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
Limonene: 1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene, a natural product found in citrus oils.
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: A related compound with a similar cyclohexene structure.
Uniqueness
1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene is unique due to the presence of the chlorinated pentenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
88544-76-7 |
|---|---|
分子式 |
C11H17Cl |
分子量 |
184.70 g/mol |
IUPAC名 |
1-(1-chloropent-4-en-2-yl)cyclohexene |
InChI |
InChI=1S/C11H17Cl/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2,7,11H,1,3-6,8-9H2 |
InChIキー |
DKPDYSBUFYGFNM-UHFFFAOYSA-N |
正規SMILES |
C=CCC(CCl)C1=CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide](/img/structure/B14394184.png)



![11-Methyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14394201.png)
![3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile](/img/structure/B14394215.png)

![2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride](/img/structure/B14394220.png)
![(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14394235.png)

![5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14394244.png)



